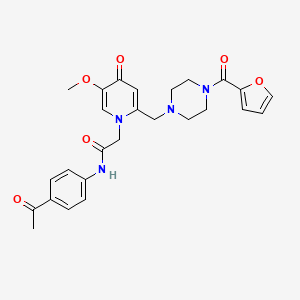

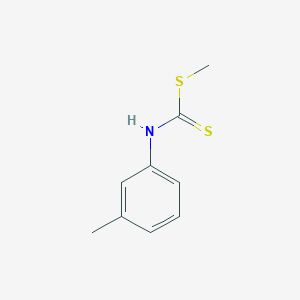

Methyl m-tolylcarbamodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis, spectroscopic, and crystallographic characterisation of a similar compound, O-methyl m-tolylcarbamothioate, are described in a study . The crystallographic study confirms the structure determined by spectroscopy and shows the presence of the thioamide tautomer .Molecular Structure Analysis

The molecular structure of O-methyl m-tolylcarbamothioate, a compound similar to Methyl m-tolylcarbamodithioate, has been studied . The crystallographic study shows the presence of the thioamide tautomer, a syn-disposition of the thione-S and thioamide-N-H atoms .Chemical Reactions Analysis

The chemical reactions of O-methyl m-tolylcarbamothioate have been studied . The study shows the presence of the thioamide tautomer, a syn-disposition of the thione-S and thioamide-N-H atoms .Applications De Recherche Scientifique

Methyl Farnesoate in Crustaceans

Methyl farnesoate (MF) is studied for its hormonal role in crustaceans, affecting molting, reproduction, and other physiological processes. This research exemplifies the exploration of methyl compounds in biological systems, potentially offering insights into similar studies involving Methyl m-tolylcarbamodithioate in various organisms (Nagaraju, 2007).

Methylglyoxal and Its Biological Implications

The study on methylglyoxal covers its chemistry, biochemistry, toxicology, and biological implications across different species. This research underscores the multifaceted roles of methyl compounds in cellular metabolism and their potential toxic effects, which could be relevant for understanding the impacts of Methyl m-tolylcarbamodithioate (Kalapos, 1999).

MALDI-TOF MS in Antibiotic Resistance Detection

MALDI-TOF Mass Spectrometry is employed for identifying antibiotic resistance mechanisms, demonstrating the application of advanced analytical techniques in microbiology. This method could potentially be adapted for research involving Methyl m-tolylcarbamodithioate, especially in studying its interactions with microbial systems (Hrabák, Chudáčková, & Walková, 2013).

Adsorption of Methylene Blue Using Low-cost Adsorbents

This review focuses on using low-cost adsorbents for removing methylene blue from solutions, showcasing the importance of adsorption processes in environmental science. Such methodologies could be relevant for studies on the removal or detoxification of Methyl m-tolylcarbamodithioate in environmental settings (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).

Propriétés

IUPAC Name |

methyl N-(3-methylphenyl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c1-7-4-3-5-8(6-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBYDGHXROQKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl m-tolylcarbamodithioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)

![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)